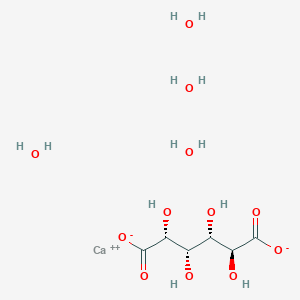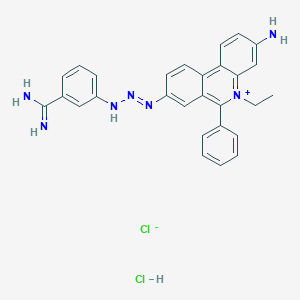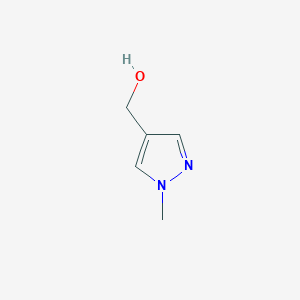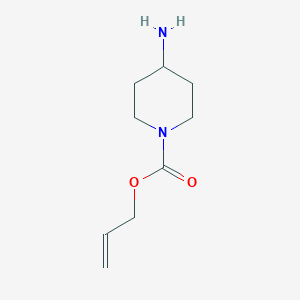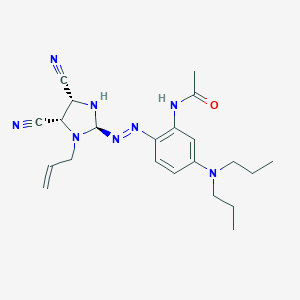![molecular formula C10H11N3 B046988 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- CAS No. 114163-46-1](/img/structure/B46988.png)
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is synthesized through a multistep process and has been found to have a wide range of potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors in cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- in lab experiments is its versatility. It has been found to have a range of potential applications and can be used to study various biological processes. However, one limitation is that the compound is relatively unstable and may degrade over time.
Orientations Futures
There are many potential future directions for research on 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound
2. Optimization of the synthesis process to improve yields and reduce costs
3. Development of new derivatives with enhanced biological activity
4. Investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases
5. Exploration of the compound's potential as a tool for studying biological processes in cells.
Conclusion
In conclusion, 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- is a compound with a range of potential applications in medicinal chemistry. Its unique chemical properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- involves the reaction of 2-methyl-4-nitroaniline with ethyl glyoxalate in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to form the desired compound. This multistep process has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer, antiviral, and antibacterial properties. Additionally, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
114163-46-1 |
|---|---|
Nom du produit |
4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl- |
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-methyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H11N3/c1-7-12-9-4-2-3-8-10(9)13(7)6-5-11-8/h2-4,11H,5-6H2,1H3 |
Clé InChI |
GRSYYPBLZLNCSF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C3N1CCNC3=CC=C2 |
SMILES canonique |
CC1=NC2=C3N1CCNC3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




